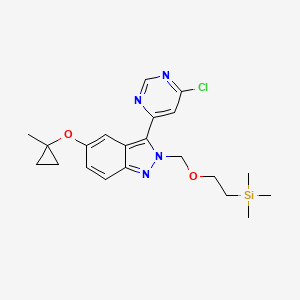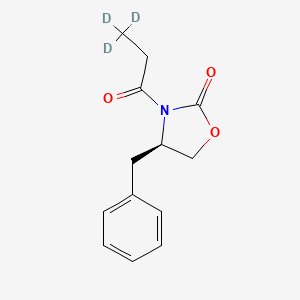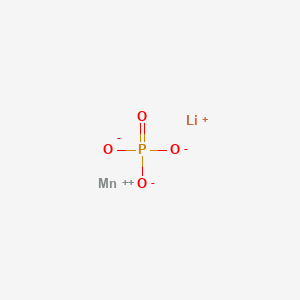
Lithium manganese(II) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium manganese(II) phosphate, with the chemical formula LiMnPO₄, is an inorganic compound that has garnered significant attention in recent years. It is a member of the olivine family of lithium-ion battery cathode materials, known for its high thermal stability, safety, and relatively high energy density.
准备方法
Synthetic Routes and Reaction Conditions
Lithium manganese(II) phosphate can be synthesized through various methods, including the solid-phase method, sol-gel method, hydrothermal method, and co-precipitation method .
Solid-Phase Method: This involves mixing lithium source, manganese source, and phosphate source in stoichiometric ratios, followed by high-temperature sintering.
Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium, manganese, and phosphate precursors.
Hydrothermal Method: In this method, the reactants are dissolved in water and heated in an autoclave at high pressures and temperatures, leading to the formation of this compound crystals.
Co-Precipitation Method: This involves the simultaneous precipitation of lithium, manganese, and phosphate ions from a solution, followed by filtration, drying, and calcination.
Industrial Production Methods
Industrial production of this compound typically employs the solid-phase method due to its simplicity and scalability. The process involves ball milling of the raw materials, followed by high-temperature sintering in a controlled atmosphere to ensure phase purity and optimal electrochemical properties .
化学反应分析
Types of Reactions
Lithium manganese(II) phosphate undergoes various chemical reactions, including oxidation-reduction (redox) reactions, ion exchange reactions, and phase transitions .
Oxidation-Reduction Reactions: The compound can undergo redox reactions where manganese ions change their oxidation state.
Ion Exchange Reactions: Lithium ions in the compound can be exchanged with other cations, which is a crucial mechanism in battery operation.
Phase Transitions: The compound can undergo phase transitions under different temperature and pressure conditions, affecting its electrochemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include lithium carbonate, manganese acetate, phosphoric acid, and various reducing agents like glucose for carbon coating . Reaction conditions typically involve high temperatures (600°C to 700°C) and controlled atmospheres to prevent oxidation .
Major Products Formed
The major products formed from the reactions of this compound include lithium ions, manganese ions, and phosphate ions. In battery applications, the primary products are the charged and discharged states of the compound, which involve the intercalation and deintercalation of lithium ions .
科学研究应用
作用机制
The mechanism of action of lithium manganese(II) phosphate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within its olivine structure . During charging, lithium ions are extracted from the cathode and migrate to the anode. During discharging, these ions return to the cathode, releasing energy in the process . The manganese ions undergo redox reactions, changing their oxidation state to facilitate the movement of lithium ions .
相似化合物的比较
Lithium manganese(II) phosphate is often compared with other olivine-type cathode materials such as lithium iron phosphate (LiFePO₄) and lithium cobalt phosphate (LiCoPO₄) .
Lithium Iron Phosphate (LiFePO₄): LiFePO₄ is known for its excellent thermal stability and safety but has a lower energy density compared to LiMnPO₄.
Lithium Cobalt Phosphate (LiCoPO₄): LiCoPO₄ offers higher energy density but is more expensive and less stable than LiMnPO₄.
Uniqueness of LiMnPO₄: This compound strikes a balance between energy density, cost, and safety, making it a promising candidate for various applications.
Similar Compounds
- Lithium iron phosphate (LiFePO₄)
- Lithium cobalt phosphate (LiCoPO₄)
- Lithium nickel phosphate (LiNiPO₄)
This compound stands out due to its higher operating voltage and energy density compared to LiFePO₄, while being safer and more cost-effective than LiCoPO₄ .
属性
CAS 编号 |
13826-59-0 |
|---|---|
分子式 |
LiMnO4P |
分子量 |
156.9 g/mol |
IUPAC 名称 |
lithium;manganese(2+);phosphate |
InChI |
InChI=1S/Li.Mn.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3 |
InChI 键 |
ILXAVRFGLBYNEJ-UHFFFAOYSA-K |
规范 SMILES |
[Li+].[O-]P(=O)([O-])[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)

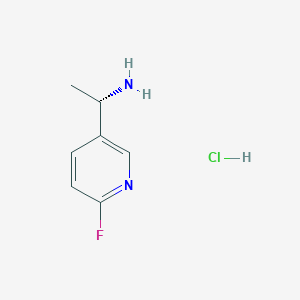
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
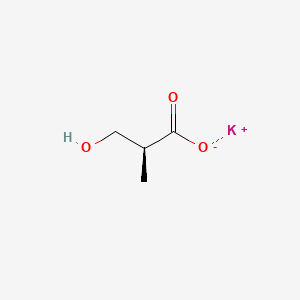
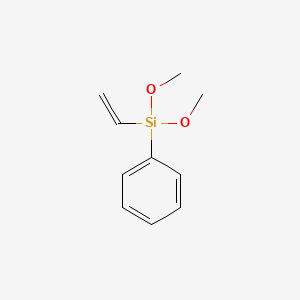
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
